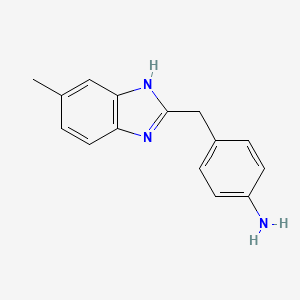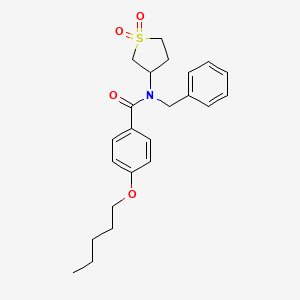![molecular formula C29H31N3O5S B11590252 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11590252.png)
1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The thiadiazole ring is introduced via a condensation reaction with appropriate thiadiazole precursors.
- Reaction conditions: This step typically requires the use of dehydrating agents and elevated temperatures.
Attachment of Alkoxy Substituents:
- The ethoxy and methylbutoxy groups are introduced through nucleophilic substitution reactions.
- Reaction conditions: These reactions are usually performed in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at moderate temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include:
-
Formation of the Chromeno[2,3-c]pyrrole Core:
- Starting from a suitable chromene derivative, the chromeno[2,3-c]pyrrole core can be synthesized through cyclization reactions.
- Reaction conditions: Cyclization is often carried out in the presence of strong acids or bases, under reflux conditions.
化学反応の分析
Types of Reactions: 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction:
- Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
- Common reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
-
Medicinal Chemistry:
- Potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
- Investigated for its anti-inflammatory and antioxidant properties.
-
Material Science:
- Used in the development of organic semiconductors and photovoltaic materials.
- Studied for its potential in organic light-emitting diodes (OLEDs) and other electronic devices.
-
Biological Research:
- Explored for its interactions with biological macromolecules, such as proteins and nucleic acids.
- Utilized in the study of cellular signaling pathways and molecular mechanisms of disease.
作用機序
The mechanism of action of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound may target enzymes such as kinases or proteases, inhibiting their activity.
- It can also bind to receptors or ion channels, modulating their function.
-
Pathways Involved:
- Inhibition of signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway.
- Modulation of oxidative stress pathways, reducing the production of reactive oxygen species (ROS).
類似化合物との比較
1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
-
Chromeno[2,3-c]pyrrole Derivatives:
- These compounds share the chromeno[2,3-c]pyrrole core but differ in their substituents.
- Example: 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE.
-
Thiadiazole Derivatives:
- Compounds with the thiadiazole ring but different core structures.
- Example: 2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE.
Uniqueness: The uniqueness of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C29H31N3O5S |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H31N3O5S/c1-6-35-22-15-18(11-12-21(22)36-14-13-16(2)3)24-23-25(33)19-9-7-8-10-20(19)37-26(23)28(34)32(24)29-31-30-27(38-29)17(4)5/h7-12,15-17,24H,6,13-14H2,1-5H3 |
InChIキー |
WREQZNYTAZMPDU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(8-benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide](/img/structure/B11590171.png)

![1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B11590193.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590202.png)
![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590211.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide](/img/structure/B11590214.png)


![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11590233.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11590246.png)
![(5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590251.png)
![methyl 2-{3,9-dioxo-1-[4-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11590255.png)
![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide](/img/structure/B11590267.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11590271.png)
